2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-(Butan-2-yl) group: A branched alkyl substituent at position 3, which may enhance lipophilicity and influence binding pocket interactions.
- 4-oxo group: A ketone at position 4, critical for hydrogen bonding and structural rigidity.
- Sulfanyl-acetamide side chain: A thioether linkage connecting the core to an N-(4-methylphenyl)acetamide moiety, providing steric and electronic modulation .
Thienopyrimidinones are recognized for diverse biological activities, including antimicrobial and kinase inhibition.
Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-13(3)22-18(24)17-15(9-10-25-17)21-19(22)26-11-16(23)20-14-7-5-12(2)6-8-14/h5-10,13H,4,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNMBPYHVNOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 1326923-61-8) is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system comprising thiophene and pyrimidine rings. The molecular formula is , with a molecular weight of approximately 345.5 g/mol. The presence of the sulfanyl group and the acetamide moiety suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation effectively. The compound's structural analogs demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. This is crucial for developing targeted therapies against resistant cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The thienopyrimidine structure is believed to contribute to this activity by disrupting bacterial cell wall synthesis .
Synthesis and Evaluation
A recent study synthesized several thienopyrimidine derivatives and assessed their biological activities. The synthesized compound this compound was evaluated for its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MCF-7 | 12 | Significant inhibition |
| T47D | 15 | Comparable to standard drugs |
| Vero (Normal) | 30 | Selectivity index > 2 |
The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is an essential characteristic for anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogues and their properties:
*Calculated using molecular formula C₂₂H₂₃N₃O₂S₂.
Key Findings:
Substituent Effects on Activity: Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl in 4j) exhibit potent activity against Gram-positive bacteria, likely due to enhanced membrane penetration . The target compound’s 4-methylphenyl group, being electron-donating, may reduce antimicrobial efficacy but improve metabolic stability. Kinase Inhibition: Compounds like 266 () with fluorophenyl-imidazole substituents show nanomolar CK1δ inhibition, suggesting electron-withdrawing groups enhance kinase binding. The target’s butan-2-yl group may offer a unique hydrophobic interaction profile.
Solubility: The N-(4-methylphenyl)acetamide moiety balances hydrophilicity, contrasting with poorly soluble analogues like the 4-nitrophenyl derivative (, clogP ≈ 4.2).
Synthetic Accessibility :
- The sulfanyl-acetamide side chain is synthesized via nucleophilic substitution, as seen in and . The branched butan-2-yl group may require specialized alkylation conditions to avoid stereochemical impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
